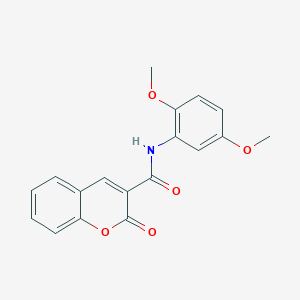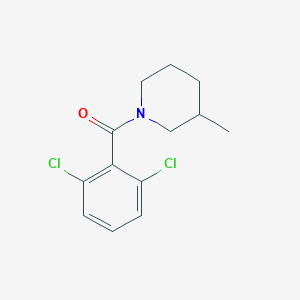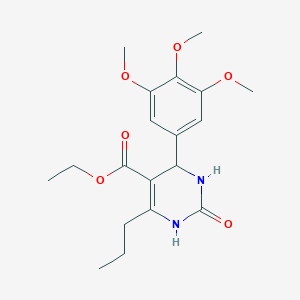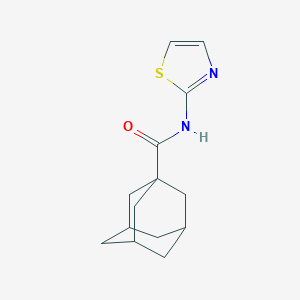
N-(1,3-チアゾール-2-イル)アダマンタン-1-カルボンアミド
概要
説明
N-(1,3-thiazol-2-yl)adamantane-1-carboxamide, commonly known as ADA, is a promising compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of adamantane, a cycloalkane molecule with a unique cage-like structure, and contains a thiazole ring that imparts additional pharmacological properties. ADA has been studied extensively for its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections.
作用機序
Target of Action
N-(1,3-thiazol-2-yl)adamantane-1-carboxamide is a derivative of thiazole, a heterocyclic compound . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to various biological effects . For instance, some thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives are known to have various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
実験室実験の利点と制限
One advantage of ADA is its broad-spectrum antiviral activity, which makes it a promising candidate for the development of new antiviral drugs. ADA also exhibits low cytotoxicity and high selectivity for cancer cells, making it a potential anticancer agent. However, ADA has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, ADA has a relatively short half-life, which may require frequent dosing.
将来の方向性
There are several future directions for the research and development of ADA. One potential application is the development of ADA-based antiviral drugs for the treatment of influenza and other viral infections. Another potential application is the use of ADA as a neuroprotective agent for the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, ADA has the potential to be used as a targeted anticancer agent for the treatment of various types of cancer. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of ADA.
科学的研究の応用
抗菌活性
チアゾール誘導体は、様々な細菌感染症の治療における可能性が認識されています。 “N-(1,3-チアゾール-2-イル)アダマンタン-1-カルボンアミド”は、抗菌研究で一般的な標的である、黄色ブドウ球菌、緑膿菌、大腸菌、カンジダ・アルビカンスなどの病原性微生物に対する有効性を調査することができます .
抗真菌活性
チアゾールファミリー内の類似の化合物は、有望な抗真菌特性を示しています。 これは、“N-(1,3-チアゾール-2-イル)アダマンタン-1-カルボンアミド”が、真菌の成長を阻害する可能性を探求し、真菌感染症の治療に貢献する可能性があることを示唆しています .
抗がん活性
チアゾールは、抗腫瘍活性および細胞毒性活性と関連付けられています。 問題の化合物は、ヒト腫瘍細胞株に対するその影響とその抗がん治療における治療薬としての潜在的な役割を理解することを目的とした研究の一部となる可能性があります .
抗酸化特性
チアゾール誘導体の抗酸化特性により、酸化ストレスによって引き起こされる病気の治療に関する研究の候補となっています。 “N-(1,3-チアゾール-2-イル)アダマンタン-1-カルボンアミド”は、フリーラジカルを捕捉し、細胞損傷から保護する能力について研究することができます .
農業的用途
一部のチアゾール化合物は、植物の成長を促進し、種子の収量と油分含量を増加させることが発見されています。 農業の文脈で“N-(1,3-チアゾール-2-イル)アダマンタン-1-カルボンアミド”を調査すると、作物の収量増加に関する発見につながる可能性があります .
鎮痛用途
最近のチアゾールによる疼痛管理への関心を考えると、この化合物は、潜在的な鎮痛効果について探求し、新しい疼痛緩和薬の開発に貢献する可能性があります .
抗血栓活性
チアゾール誘導体は、抗血栓活性を持つフィブリノゲン受容体拮抗薬として使用されてきました。 “N-(1,3-チアゾール-2-イル)アダマンタン-1-カルボンアミド”の研究は、血栓症の予防におけるその可能性のある用途にまで広げることができます .
降圧効果
チアゾールは高血圧の治療のために調査されているため、“N-(1,3-チアゾール-2-イル)アダマンタン-1-カルボンアミド”もその潜在的な降圧効果について研究される可能性があります .
特性
IUPAC Name |
N-(1,3-thiazol-2-yl)adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c17-12(16-13-15-1-2-18-13)14-6-9-3-10(7-14)5-11(4-9)8-14/h1-2,9-11H,3-8H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENHUAQKRFCQIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl 4-methyl 3-methyl-5-[(trifluoroacetyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B494354.png)

![Ethyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B494357.png)


![(3,5-Dimethoxy-phenyl)-[4-(4-fluoro-phenyl)-piperazin-1-yl]-methanone](/img/structure/B494362.png)
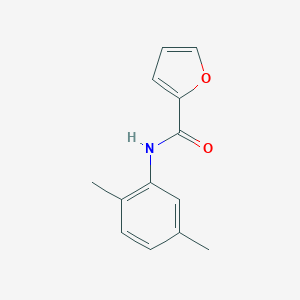

![N,N-diethyl-4-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B494366.png)
